molecular formula C21H28N2O5S B11169868 N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

Cat. No.: B11169868
M. Wt: 420.5 g/mol
InChI Key: SVSGXFGGESUTIJ-UHFFFAOYSA-N
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Description

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide is a chemical compound with the molecular formula C21H28N2O5S It is characterized by the presence of a hexylsulfamoyl group attached to a phenyl ring, which is further connected to a 3,4-dimethoxybenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide typically involves the following steps:

    Formation of the Hexylsulfamoyl Group: The hexylsulfamoyl group can be introduced by reacting hexylamine with a sulfonyl chloride derivative under basic conditions.

    Coupling with Phenyl Ring: The hexylsulfamoyl group is then coupled with a phenyl ring through a nucleophilic substitution reaction.

    Attachment of the 3,4-Dimethoxybenzamide Moiety: The final step involves the coupling of the hexylsulfamoyl-phenyl intermediate with 3,4-dimethoxybenzoyl chloride in the presence of a base to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the amide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hexylsulfamoyl group may interact with enzymes or receptors, leading to inhibition or activation of biological processes. The 3,4-dimethoxybenzamide moiety may also contribute to its biological activity by interacting with cellular components.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(heptylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
  • N-[4-(cyclohexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide
  • N-[4-(diethylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

Uniqueness

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The hexylsulfamoyl group provides hydrophobic characteristics, while the 3,4-dimethoxybenzamide moiety offers potential for various chemical modifications and interactions.

Properties

Molecular Formula

C21H28N2O5S

Molecular Weight

420.5 g/mol

IUPAC Name

N-[4-(hexylsulfamoyl)phenyl]-3,4-dimethoxybenzamide

InChI

InChI=1S/C21H28N2O5S/c1-4-5-6-7-14-22-29(25,26)18-11-9-17(10-12-18)23-21(24)16-8-13-19(27-2)20(15-16)28-3/h8-13,15,22H,4-7,14H2,1-3H3,(H,23,24)

InChI Key

SVSGXFGGESUTIJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC

Origin of Product

United States

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